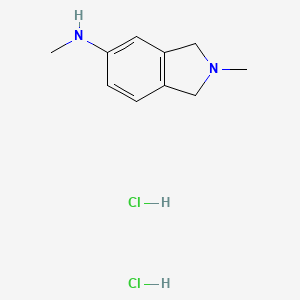
N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH. It is a derivative of isoindoline and is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride typically involves the reaction of isoindoline derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its dihydrochloride form.
化学反応の分析
Types of Reactions
N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
科学的研究の応用
N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride
- 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is unique due to its specific structural features and chemical properties
生物活性
N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16Cl2N2
- Molecular Weight : 235.15 g/mol
- CAS Number : 2551118-00-2
The compound features a dihydroisoindole framework with two methyl groups attached to the nitrogen atom, which may influence its chemical reactivity and biological activity.
This compound interacts with various biological targets primarily through its amine functional groups. These groups can participate in hydrogen bonding and ionic interactions, which are crucial for binding to receptor sites.
Key Biological Targets:
- Metabotropic Glutamate Receptors (mGluRs) : Research indicates that compounds similar to this compound can act as allosteric modulators of mGluRs, which are implicated in several CNS disorders such as anxiety and schizophrenia .
- Neurotransmitter Systems : The compound may influence neurotransmitter systems by modulating receptor activity, potentially offering therapeutic benefits in treating mood disorders .
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antidepressant Effects : Similar compounds have been evaluated for their potential antidepressant properties due to their interaction with neurotransmitter systems .
- Neuroprotective Properties : Studies suggest that this compound may offer neuroprotective effects by modulating glutamate signaling pathways .
- Anticancer Activity : Some derivatives of isoindole compounds have shown promise in anticancer studies, indicating potential applications in oncology.
Case Study 1: Modulation of mGluR5
A study identified novel allosteric modulators of mGluR5 that share structural similarities with this compound. These compounds demonstrated significant efficacy in animal models of anxiety and schizophrenia, suggesting a pathway for developing new treatments for CNS disorders .
Case Study 2: Neuroprotective Effects
Research focusing on the neuroprotective properties of isoindole derivatives indicated that this compound could mitigate neuronal damage in models of excitotoxicity. This effect highlights its potential therapeutic role in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| 2,3-Dihydro-1H-indol-5-amines | C8H10N2 | Known for neuroactive properties; potential antidepressant effects. |
| 2-Methylisoindole | C9H9N | Exhibits unique electronic properties; studied for organic electronics applications. |
| 1H-Indole Derivatives | Varied | Broad range of biological activities including antimicrobial and anticancer effects. |
This compound stands out due to its specific substitution pattern and the presence of two methyl groups on the nitrogen atom, which may influence both its chemical reactivity and biological activity compared to these similar compounds.
特性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC名 |
N,2-dimethyl-1,3-dihydroisoindol-5-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-11-10-4-3-8-6-12(2)7-9(8)5-10;;/h3-5,11H,6-7H2,1-2H3;2*1H |
InChIキー |
OQTQVZZLXCNZRG-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC2=C(CN(C2)C)C=C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















